molecular formula C10H16N2O8S2 B1665084 [1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate CAS No. 132031-90-4

[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate

Cat. No. B1665084
M. Wt: 356.4 g/mol
InChI Key: LIGRNRZDEPMJQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AHR-15010 is a novel anti-arthritic agent.

Scientific Research Applications

1. Synthesis and Stability in Medicinal Chemistry

"[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate" and related compounds play a crucial role in medicinal chemistry. Reuillon et al. (2012) discussed the importance of sulfamates in drug development, particularly noting their role in protecting groups during multi-step synthesis. Sulfamates like the one are synthesized using microwave heating and are stable to various chemical conditions, making them suitable for complex drug synthesis processes (Reuillon et al., 2012).

2. Anticancer Properties

Sulfamates, including “[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate”, have been identified as potent anticancer agents. For example, Leese et al. (2005) reported that certain estrogen-3-O-sulfamates, which are closely related to the compound , exhibit significant antiproliferative activity against various cancer cell lines, highlighting their potential as multitargeted anticancer agents (Leese et al., 2005).

3. Inhibition of Carbonic Anhydrase Enzymes

Congiu et al. (2015) conducted research on sulfamates as inhibitors of carbonic anhydrase enzymes, which are targets in cancer treatment. Their findings suggest that compounds like “[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate” could inhibit various isoforms of carbonic anhydrase, an approach with therapeutic potential in cancer treatment (Congiu et al., 2015).

4. Imaging and Diagnostic Applications

Wang et al. (2011) explored the use of sulfamate derivatives in imaging, specifically in positron-emission-tomography (PET) for breast cancer. They synthesized a carbon-11-labeled sulfamate derivative, indicating the potential of such compounds in medical imaging and diagnosis of diseases like cancer (Wang et al., 2011).

5. Applications in Antiviral and Antibiotic Development

Winum et al. (2004) discussed the broader applications of sulfamates in pharmacology, including their role in developing antiviral agents and antibiotics. This research suggests the potential of “[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate” in these domains as well (Winum et al., 2004).

properties

CAS RN

132031-90-4

Product Name

[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate

Molecular Formula

C10H16N2O8S2

Molecular Weight

356.4 g/mol

IUPAC Name

[1-(2-methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate

InChI

InChI=1S/C10H16N2O8S2/c1-17-9-4-2-3-5-10(9)18-6-8(20-22(12,15)16)7-19-21(11,13)14/h2-5,8H,6-7H2,1H3,(H2,11,13,14)(H2,12,15,16)

InChI Key

LIGRNRZDEPMJQR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC(COS(=O)(=O)N)OS(=O)(=O)N

Canonical SMILES

COC1=CC=CC=C1OCC(COS(=O)(=O)N)OS(=O)(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-(2-methoxyphenoxy)-1,2-propanediol bis(sulfamate ester)
AHR 15010
AHR-15010

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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